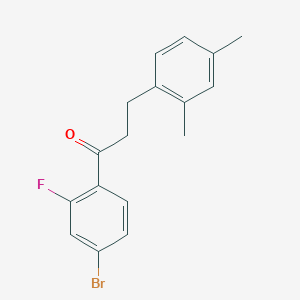

4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone

Description

Molecular Identity and Nomenclature

4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone exists as a complex aromatic ketone with the molecular formula C₁₇H₁₆BrFO and a molecular weight of 335.21 grams per mole. The compound is catalogued under Chemical Abstracts Service registry number 898794-36-0, with the MDL number MFCD03843694 providing additional identification. The systematic nomenclature reflects the precise positioning of substituents: the bromine atom occupies the 4' position of the propiophenone phenyl ring, while the fluorine atom is located at the 2' position of the same ring system. The second aromatic component features methyl groups at the 2 and 4 positions, creating the 2,4-dimethylphenyl moiety attached at the 3 position of the propiophenone backbone.

The structural architecture of this compound places it within the broader classification of aromatic ketones, specifically as a substituted propiophenone derivative. The propiophenone core structure consists of a phenyl ring connected to a three-carbon ketone chain, with the ketone functionality positioned at the first carbon. This fundamental framework has been extensively modified through halogenation and methylation to produce compounds with enhanced chemical and biological properties. The systematic positioning of substituents in this compound creates a molecular environment where electronic effects from both electron-withdrawing halogens and electron-donating methyl groups interact to influence reactivity patterns.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆BrFO |

| Molecular Weight | 335.21 g/mol |

| Chemical Abstracts Service Number | 898794-36-0 |

| MDL Number | MFCD03843694 |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |

| Purity (Commercial) | 97% |

Historical Context in Aromatic Ketone Research

The development of aromatic ketones as synthetic intermediates traces back to fundamental discoveries in organic chemistry, with propiophenone itself first synthesized through classical methods involving Friedel-Crafts acylation reactions. The historical progression from simple aromatic ketones to complex halogenated derivatives reflects advances in selective substitution chemistry and the growing recognition of halogen effects on molecular properties. Propiophenone, the parent compound of this compound, was initially prepared through reactions of propanoyl chloride with benzene, establishing the foundation for more sophisticated derivatives.

Research into halogenated aromatic ketones has intensified over recent decades, driven by the pharmaceutical industry's recognition that strategic halogen placement can dramatically alter biological activity and metabolic stability. The incorporation of fluorine atoms has become particularly significant in medicinal chemistry, where fluorinated compounds often exhibit enhanced bioavailability and resistance to enzymatic degradation. The development of methods for introducing multiple halogens into aromatic systems has enabled the creation of compounds like this compound, where bromine and fluorine atoms work synergistically to modify the electronic properties of the aromatic ketone framework.

Recent advances in aromatic ketone chemistry have focused on developing more efficient synthetic methodologies that can accommodate complex substitution patterns while maintaining selectivity and yield. Researchers have introduced novel approaches that overcome traditional limitations in breaking carbon-carbon bonds within aromatic ketone systems, enabling more versatile transformations of these valuable intermediates. These methodological improvements have made it feasible to synthesize highly substituted aromatic ketones with precise control over substituent positioning, facilitating the preparation of compounds with tailored properties for specific applications.

Significance in Halogenated Propiophenone Chemistry

The significance of this compound extends beyond its individual properties to represent important principles in halogenated aromatic chemistry. The combination of bromine and fluorine substituents in specific positions creates unique electronic environments that influence both chemical reactivity and physical properties. Bromine, as a larger halogen with significant electron-withdrawing capability, affects the electrophilic character of the carbonyl group, while fluorine contributes strong electronegativity effects that can enhance stability and alter metabolic pathways.

The strategic placement of halogen atoms in propiophenone derivatives has been shown to significantly impact their utility in cross-coupling reactions and other synthetic transformations. Brominated aromatic ketones serve as excellent substrates for various palladium-catalyzed reactions, where the bromine atom can function as a leaving group in substitution processes. Meanwhile, fluorine substitution often enhances the stability of resulting products and can improve their performance in biological systems. The combination of these effects in this compound creates a compound with enhanced synthetic versatility.

Research into halogenated propiophenones has revealed that the specific positioning of substituents dramatically influences their chemical behavior and potential applications. The 2',4'-disubstitution pattern in the aromatic ring creates distinct steric and electronic effects compared to other substitution patterns, affecting both the compound's reactivity toward nucleophiles and its stability under various reaction conditions. The additional 2,4-dimethylphenyl group introduces further complexity, providing steric bulk and electron-donating character that can modulate the overall reactivity profile of the molecule.

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQREEFHZSJUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644698 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-36-0 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Fluorination Strategies

Selective halogenation is critical for introducing the bromine and fluorine atoms at the desired positions.

Bromination: Typically performed on the aromatic ketone precursor using bromine sources such as hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) as an oxidant at controlled low temperatures (0–5°C) to ensure regioselectivity at the 4' position and prevent over-bromination.

Fluorination: Fluorine incorporation can be achieved by nucleophilic substitution using potassium fluoride (KF) or electrophilic fluorinating agents like Selectfluor® in aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–100°C).

The order of halogenation steps can be adjusted depending on the reactivity and stability of intermediates.

Suzuki-Miyaura Cross-Coupling (Alternative Method)

For advanced synthetic routes, Suzuki-Miyaura cross-coupling reactions have been employed to construct the biaryl ketone framework:

- Starting materials: A halogenated aromatic ketone (e.g., 4-bromo-2-fluoropropiophenone) and a boronic acid derivative of 2,4-dimethylphenyl.

- Catalyst: Palladium complexes such as Pd(PPh₃)₄.

- Conditions: Typically conducted in polar solvents under inert atmosphere with base (e.g., K₂CO₃) at elevated temperatures.

This method offers:

- High specificity and tolerance to functional groups.

- Moderate to high yields (up to 85% reported).

- Flexibility in modifying substituents.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,4-dimethylbenzene, 4-bromobenzoyl chloride | AlCl₃, DCM, 0–5°C | 70–90 | Regioselective, scalable | Requires anhydrous conditions |

| Bromination + Fluorination | Aromatic ketone precursor | HBr/H₂O₂ (0–5°C), KF or Selectfluor® (80–100°C) | 65–85 | Selective halogenation | Multi-step, sensitive to conditions |

| Suzuki-Miyaura Coupling | Halogenated ketone, boronic acid derivative | Pd(PPh₃)₄, base, inert atmosphere | ~85 | High specificity, functional group tolerance | Requires expensive catalysts |

Research Findings and Optimization Notes

- Reaction Temperature: Maintaining low temperatures during bromination (0–5°C) is critical to avoid side reactions and ensure regioselectivity.

- Catalyst Loading: Optimizing AlCl₃ amounts in Friedel-Crafts acylation improves yield and reduces by-products.

- Solvent Choice: Anhydrous dichloromethane is preferred for Friedel-Crafts reactions; DMF is effective for fluorination steps.

- Purification: Column chromatography using silica gel with petroleum ether/ethyl acetate mixtures (e.g., 5:1 to 25:1) is effective for isolating pure product.

- Analytical Validation: Purity and structure confirmation are performed via HPLC (>98%), NMR (to verify substitution pattern), and mass spectrometry (HRMS).

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted aromatic compounds

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis .

- Synthetic Routes : Common synthetic methods include Friedel-Crafts acylation reactions, which involve the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

2. Biology

- Enzyme-Substrate Interactions : It is utilized in studies examining enzyme-substrate interactions, helping to elucidate the mechanisms of enzyme activity and specificity.

- Biochemical Assays : The compound acts as a probe in various biochemical assays to study biological processes and interactions with biomolecules.

3. Medicine

- Pharmacological Properties : Research is ongoing into its potential pharmacological effects, including anti-inflammatory and anticancer activities. It may act as an inhibitor or activator of specific enzymes or receptors, influencing cellular processes .

- Drug Development : The compound is investigated as a precursor in drug development, contributing to the synthesis of novel therapeutic agents .

4. Industry

- Specialty Chemicals Production : It is used in the production of specialty chemicals with specific properties tailored for industrial applications. The presence of bromine and fluorine enhances its reactivity, making it suitable for various synthetic applications .

Case Study 1: Enzyme Inhibition

In a study investigating enzyme inhibition, this compound was shown to effectively inhibit a specific cytochrome P450 enzyme involved in drug metabolism. This finding highlights its potential utility in pharmacokinetic studies and drug development processes.

Case Study 2: Anticancer Activity

Research has demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines. The study explored its mechanism of action, revealing that it induces apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism in Dimethylphenyl Substituents

The position of methyl groups on the phenyl ring significantly impacts steric and electronic properties:

Key Insight : The 2,4-dimethyl substitution in the target compound balances steric effects and electronic donation, whereas 2,6- or 3,5-dimethyl isomers may exhibit altered solubility or reactivity due to steric crowding or symmetry.

Halogen Substitution Patterns

Variations in halogen placement (Br, F) and additional halogens influence polarity and binding interactions:

Key Insight : The 2'-fluoro substituent in the target compound may enhance dipole interactions compared to 4-fluoro derivatives, while bromine at 4' provides a bulky, electron-withdrawing effect.

Functional Group Variations

Modifications to the ketone backbone or substituent groups alter applications:

Data Tables for Quick Reference

Table 1: Key Physical Properties

Biological Activity

4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone (CAS No. 898794-36-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by various research findings and case studies.

- Molecular Formula : C17H16BrF

- Molecular Weight : 333.21 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on structurally related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| Celecoxib | 14.7 | 0.05 | |

| Compound A | 12.47 | 0.04 | |

| Compound B | 18.59 | 0.54 |

These findings suggest that derivatives of the compound may also possess similar inhibitory effects on COX enzymes.

Antimicrobial Activity

The antimicrobial efficacy of compounds with similar structures has been documented. For example, the introduction of halogen substituents such as bromine or fluorine can enhance antimicrobial activity against various pathogens.

These results highlight the potential of halogenated derivatives in combating multidrug-resistant bacterial infections.

Anticancer Activity

In vitro studies have shown that compounds structurally related to this compound can exhibit anticancer properties against various cancer cell lines.

The data indicate that while some derivatives may significantly reduce cell viability in certain cancer types, they may not be effective against all cancer cell lines.

Case Studies

- Anti-inflammatory Mechanism : A study investigated the mechanism of action of related compounds in inhibiting pro-inflammatory mediators such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). The results showed a reduction in these mediators, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .

- Antimicrobial Efficacy : Another study focused on the antibacterial activity of halogenated phenyl derivatives against Gram-positive bacteria. The presence of bromine significantly enhanced the lipophilicity and reactivity of the compounds, leading to improved penetration and efficacy against resistant strains .

- Anticancer Potential : Research on thiazole derivatives indicated that modifications at specific positions on the phenyl ring could enhance anticancer activity against colon cancer cells (Caco-2). The introduction of electron-withdrawing groups like bromine was found to be crucial for increasing potency .

Q & A

Basic: What are the established synthetic routes for 4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone?

Answer:

The synthesis typically involves sequential halogenation and functional group modification. A common approach includes:

Bromination : Bromination of a propiophenone precursor (e.g., 3-(2,4-dimethylphenyl)propiophenone) using HBr or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent .

Fluorination : Electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies to introduce fluorine at the 2'-position, often using fluorinating agents like Selectfluor or DAST .

Purification : Recrystallization from chloroform/methanol or column chromatography to isolate the final product .

Key Considerations : Reaction temperature, stoichiometry of brominating agents, and steric effects from the 2,4-dimethylphenyl group can influence regioselectivity and yield .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and assess purity. Fluorine-19 (F) NMR is critical for verifying the 2'-fluoro group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS to determine molecular weight and fragmentation patterns .

- X-ray Crystallography : For resolving crystal structure and confirming stereochemistry, especially when steric hindrance from the 2,4-dimethylphenyl group is present .

Advanced: How does the 2'-fluoro substituent influence reactivity compared to chloro or bromo analogs?

Answer:

The electron-withdrawing nature of fluorine enhances electrophilic substitution resistance at the para position but increases stability against nucleophilic attack. Comparative studies show:

- Reactivity : Fluorine’s high electronegativity reduces electron density in the aromatic ring, slowing bromination at adjacent positions compared to chloro analogs .

- Biological Activity : Fluorine improves metabolic stability in pharmacokinetic studies, making the compound more suitable for drug development than bulkier bromo derivatives .

Advanced: What strategies optimize the bromination step to avoid di- or polybrominated byproducts?

Answer:

- Controlled Stoichiometry : Limiting bromine/NBS to 1 equivalent minimizes over-halogenation .

- Catalysts : FeCl or AlCl enhances regioselectivity by directing bromine to the para position relative to the propiophenone carbonyl .

- Temperature Modulation : Slow addition of reagents at 0–5°C reduces exothermic side reactions .

Validation : Monitor reaction progress via TLC or in situ IR spectroscopy to detect intermediates .

Basic: What are the primary research applications of this compound?

Answer:

- Pharmaceutical Intermediate : Used in synthesizing analgesics or antihistamines due to its stable ketone backbone and halogenated aromatic system .

- Organic Synthesis : Acts as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl structures .

- Materials Science : Explored in ligand design for transition-metal catalysts, leveraging its steric and electronic properties .

Advanced: How do steric effects from the 2,4-dimethylphenyl group impact catalytic applications?

Answer:

- Steric Hindrance : The dimethyl groups restrict rotation around the aryl-carbonyl bond, stabilizing transition states in asymmetric catalysis .

- Electronic Effects : Electron-donating methyl groups increase electron density at the meta position, altering substrate binding in metal complexes .

Case Study : In palladium-catalyzed reactions, this compound’s steric bulk improves enantioselectivity by limiting undesired side coordination .

Basic: What solubility properties are critical for purification and handling?

Answer:

- High Solubility : In chloroform and methanol, enabling recrystallization .

- Low Polarity : Limited solubility in water necessitates anhydrous conditions during reactions .

Purification Tip : Use gradient solvent systems (e.g., hexane/ethyl acetate) for column chromatography to separate brominated byproducts .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

- Exothermic Reactions : Scalable reactors with cooling jackets and slow reagent addition mitigate heat buildup .

- Byproduct Management : Continuous flow systems improve mixing and reduce polybrominated impurities .

- Yield Optimization : Design of experiments (DoE) models predict optimal reagent ratios and temperatures .

Validation : Pilot-scale trials with in-line analytics (e.g., HPLC) ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.